N-benzyl-1-adamantanesulfinamide
Description
N-Benzyl-1-adamantanesulfinamide is a sulfinamide derivative featuring a rigid adamantane backbone linked to a sulfinyl group (S=O) and a benzyl-substituted amine. The adamantane moiety confers exceptional thermal stability and lipophilicity, while the sulfinamide group enables chiral induction and hydrogen bonding, making it valuable in asymmetric synthesis and medicinal chemistry. Its structural uniqueness lies in the combination of adamantane’s rigidity and the sulfinamide’s electronic versatility.
Properties
IUPAC Name |
N-benzyladamantane-1-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c19-20(18-12-13-4-2-1-3-5-13)17-9-14-6-15(10-17)8-16(7-14)11-17/h1-5,14-16,18H,6-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLISQDQZBLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Discussion of Key Differences
- Hydrogen Bonding : Sulfinamides generally exhibit stronger hydrogen-bonding capacity than amides due to the sulfinyl oxygen’s electronegativity, impacting crystal packing and solubility.
- Biological Relevance : While sulfonamides and sulfinamides are both explored in drug design, adamantane derivatives may offer improved blood-brain barrier penetration due to lipophilicity.
Q & A
Q. What are the key synthetic routes for N-benzyl-1-adamantanesulfinamide, and how are stereochemical outcomes controlled?
The synthesis typically involves multi-step reactions, including the coupling of adamantane sulfinyl precursors with benzylamine derivatives. Stereochemical control is achieved using chiral auxiliaries (e.g., tert-butanesulfinamide) or asymmetric catalysis. Reaction conditions such as low temperatures (-78°C for lithiation steps) and anhydrous solvents (THF, DCM) are critical to prevent racemization . Purification via column chromatography or recrystallization ensures enantiomeric excess (>90%) .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs NMR (¹H/¹³C) to confirm adamantane and benzyl group integration, with diagnostic peaks for sulfinamide (S=O) at ~3300 cm⁻¹ in IR. Mass spectrometry (ESI-TOF) validates molecular weight, while X-ray crystallography resolves bond angles (e.g., C-S=O ~106°) and hydrogen-bonding networks critical for stability .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
The compound exhibits limited aqueous solubility due to its hydrophobic adamantane core but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies show degradation at pH <3 (sulfinamide hydrolysis to sulfonic acid) and pH >10 (desulfinylation). Storage at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s reactivity?
X-ray data reveal intermolecular N-H···O=S hydrogen bonds (2.8–3.0 Å) that stabilize the sulfinamide moiety, reducing electrophilicity. This network also impacts solid-state reactivity; for example, slower oxidation rates compared to non-hydrogen-bonded analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from differential membrane permeability or metabolic stability. Researchers should:
- Use isothermal titration calorimetry (ITC) to validate target binding affinity.
- Perform metabolic stability assays (e.g., liver microsomes) to assess in vitro vs. in vivo correlations .
Q. How can computational modeling optimize the design of this compound-based inhibitors?
Density Functional Theory (DFT) predicts sulfinamide conformation (e.g., pyramidal S geometry) and charge distribution, guiding substitutions for enhanced target binding. Molecular dynamics simulations model adamantane rigidity’s role in resisting proteolytic degradation .
Q. What experimental evidence supports the compound’s potential as a chiral ligand in asymmetric catalysis?
Studies demonstrate its utility in enantioselective C-C bond formation (e.g., aldol reactions), where the adamantane group sterically shields one face of the sulfinamide, inducing >90% ee. Kinetic studies (Eyring plots) confirm low activation barriers for chiral induction .
Methodological Guidance
- Handling Contradictory Spectral Data : Compare experimental NMR shifts with computed (DFT) spectra to identify impurities or conformational isomers .
- Scale-Up Challenges : Transition from batch to flow chemistry improves yield reproducibility by maintaining strict temperature/pH control during sulfinamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
